![molecular formula C13H9F3N4O B2520926 2-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenecarbonitrile CAS No. 320425-05-6](/img/structure/B2520926.png)

2-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenecarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

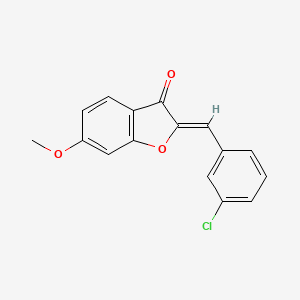

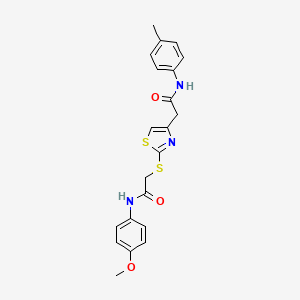

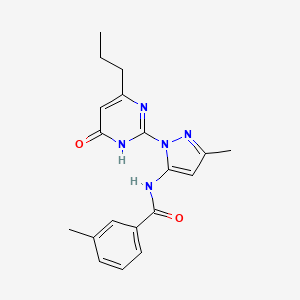

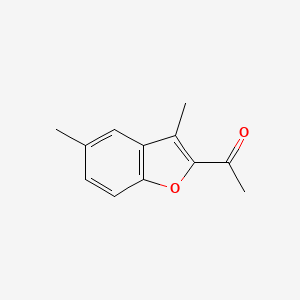

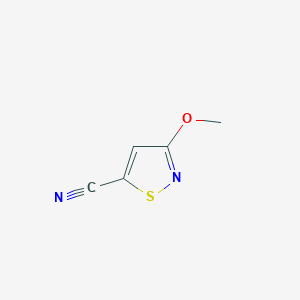

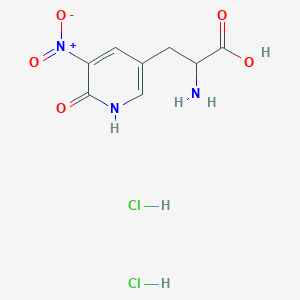

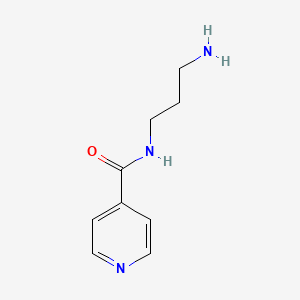

The compound "2-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenecarbonitrile" is a complex organic molecule that appears to be related to a family of compounds with potential biological activity. The structure suggests the presence of a pyrazole ring, a trifluoromethyl group, and a benzenecarbonitrile moiety, which are common in medicinal chemistry for their diverse biological activities.

Synthesis Analysis

The synthesis of related compounds often involves multi-component condensation reactions. For instance, a series of 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles was synthesized through a one-pot, four-component condensation reaction involving aromatic aldehydes, toluene-4-sulfonylmethyl isocyanide, and 5-amino-1H-pyrazole-4-carbonitrile . This method, catalyzed by p-toluenesulfonic acid at room temperature, could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray diffraction analysis. For example, the crystal structure of a substituted 2-amino-5,6,7,8-tetrahydro-4H-benzo[b]pyran was determined, which could provide insights into the stereochemistry and conformational preferences of similar compounds .

Chemical Reactions Analysis

Compounds with similar structures have been shown to undergo various synthetic reactions. For instance, 2-amino-6-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-4-phenylpyridine-3-carbonitrile was used as a starting material for the synthesis of new oxopyrazolinylpyridines and related pyridopyrimidines and pyridotriazines . These reactions often involve the use of reagents like triethyl orthoformate, hydrazine hydrate, and acetic anhydride, which could also be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are typically characterized by their high yields and moderate to high purity. The presence of a trifluoromethyl group in the compound of interest suggests it may have increased metabolic stability and lipophilicity, which are desirable properties in drug design. The benzenecarbonitrile moiety could contribute to the compound's electronic properties and reactivity .

Scientific Research Applications

Synthesis and Structural Characterization

The compound "2-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenecarbonitrile" and its derivatives have been the subject of various studies focusing on their synthesis and structural characterization. Researchers have explored the synthesis of related fluorine-containing heterocyclic derivatives, investigating reactions with 1,3-binucleophiles and characterizing the resulting compounds through spectroscopic analyses. These studies provide a foundation for understanding the chemical behavior and potential applications of this compound in various fields of scientific research (Sokolov & Aksinenko, 2012), (Al‐Azmi & Mahmoud, 2020).

Antimicrobial Applications

A crucial area of research for these compounds is their antimicrobial properties. Studies have demonstrated the successful synthesis and subsequent testing of novel derivatives as antimicrobial agents, highlighting their potential in addressing microbial resistance and infections. These findings suggest a promising avenue for further research and development in pharmaceuticals and healthcare (Al‐Azmi & Mahmoud, 2020), (Bassyouni et al., 2012).

Heterocyclic Compound Synthesis

The compound and its related derivatives are also a focal point in the synthesis of various heterocyclic compounds. These substances serve as building blocks in synthetic organic chemistry, leading to the development of biologically important molecules. Such advancements underline the compound's versatility and its significant role in the advancement of organic synthesis and drug development (Patel, 2017).

properties

IUPAC Name |

2-[[2-methyl-3-oxo-5-(trifluoromethyl)-1H-pyrazol-4-yl]methylideneamino]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N4O/c1-20-12(21)9(11(19-20)13(14,15)16)7-18-10-5-3-2-4-8(10)6-17/h2-5,7,19H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAAKWUHWNUQLDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(N1)C(F)(F)F)C=NC2=CC=CC=C2C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001115214 |

Source

|

| Record name | 2-[[[1,5-Dihydro-1-methyl-5-oxo-3-(trifluoromethyl)-4H-pyrazol-4-ylidene]methyl]amino]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001115214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenecarbonitrile | |

CAS RN |

320425-05-6 |

Source

|

| Record name | 2-[[[1,5-Dihydro-1-methyl-5-oxo-3-(trifluoromethyl)-4H-pyrazol-4-ylidene]methyl]amino]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001115214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B2520843.png)

![3-{[4-(Tert-butyl)phenyl]sulfonyl}-2-chloro-4,6-dimethylpyridine](/img/structure/B2520849.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-bromobenzamide](/img/structure/B2520851.png)

![2-[1-[13-[2-(1,3-Dioxoisoindol-2-yl)propanoyl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]-1-oxopropan-2-yl]isoindole-1,3-dione](/img/structure/B2520856.png)

![2-[4-(Trifluoromethyl)phenoxy]benzylamine hcl](/img/structure/B2520860.png)

![N-(2,4-dimethoxyphenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2520866.png)